molecular formula C6H5ClF2N2 B15248858 (6-Chloro-2,3-difluorophenyl)hydrazine

(6-Chloro-2,3-difluorophenyl)hydrazine

Cat. No.: B15248858
M. Wt: 178.57 g/mol
InChI Key: DYVFKQSPOXXQAT-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-difluorophenyl)hydrazine is an aromatic compound that contains a hydrazine functional group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2,3-difluorophenyl)hydrazine typically involves the reaction of 6-chloro-2,3-difluoroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazine derivative, which is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-difluorophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-2,3-difluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (6-Chloro-2,3-difluorophenyl)hydrazine involves its interaction with biological molecules, such as proteins and enzymes. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)hydrazine
  • (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride

Uniqueness

(6-Chloro-2,3-difluorophenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

(6-chloro-2,3-difluorophenyl)hydrazine

InChI

InChI=1S/C6H5ClF2N2/c7-3-1-2-4(8)5(9)6(3)11-10/h1-2,11H,10H2

InChI Key

DYVFKQSPOXXQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)NN)Cl

Origin of Product

United States

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